Furoguaiaoxidin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

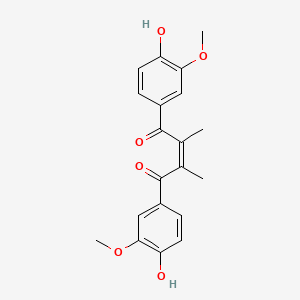

Furoguaiaoxidin is a lignan compound isolated from the heartwood of Guaiacum officinale L. and Guaiacum sanctum L., which are plants native to the West Indies and northern South America . It is known for its unique structure, which includes alkoxy functions in the 3- and 4-methyl groups of 2,5-diaryl-3,4-dimethylfurans . This compound has garnered interest due to its potential anti-inflammatory properties .

Preparation Methods

Furoguaiaoxidin can be synthesized through a novel method of sequential introduction of alkoxy functions in the 3- and 4-methyl groups of 2,5-diaryl-3,4-dimethylfurans . The synthetic route involves the use of specific reagents and conditions to achieve the desired structure.

Chemical Reactions Analysis

Furoguaiaoxidin undergoes various chemical reactions, including oxidation and substitution reactions . Common reagents used in these reactions include nitric oxide and interleukin-1β . The major products formed from these reactions are typically derivatives of the original lignan structure, which retain the core functional groups .

Scientific Research Applications

Furoguaiaoxidin has been studied for its anti-inflammatory effects, particularly in the context of nitric oxide production in hepatocytes . It has shown potential in reducing inflammation by suppressing nitric oxide production in interleukin-1β-treated hepatocytes . Additionally, its unique structure and reactivity make it a subject of interest in organic chemistry research .

Mechanism of Action

The mechanism by which furoguaiaoxidin exerts its anti-inflammatory effects involves the suppression of nitric oxide production . This is achieved through the inhibition of the inducible nitric oxide synthase (iNOS) gene expression . The molecular targets and pathways involved in this process are similar to those observed in other lignans, such as gomisin N from Schisandra chinensis fruits .

Comparison with Similar Compounds

Furoguaiaoxidin is similar to other lignans isolated from guaiac resin, such as dehydroguaiaretic acid, meso-dihydroguaiaretic acid, and furoguaiacin (α-guaiaconic acid) . this compound is unique due to its specific alkoxy functions and its potent anti-inflammatory properties . This sets it apart from other lignans, making it a compound of significant interest in both medicinal and organic chemistry research .

Properties

Molecular Formula |

C20H20O6 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(Z)-1,4-bis(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbut-2-ene-1,4-dione |

InChI |

InChI=1S/C20H20O6/c1-11(19(23)13-5-7-15(21)17(9-13)25-3)12(2)20(24)14-6-8-16(22)18(10-14)26-4/h5-10,21-22H,1-4H3/b12-11- |

InChI Key |

ZTNYRNGTBAGYIZ-QXMHVHEDSA-N |

Isomeric SMILES |

C/C(=C(\C)/C(=O)C1=CC(=C(C=C1)O)OC)/C(=O)C2=CC(=C(C=C2)O)OC |

Canonical SMILES |

CC(=C(C)C(=O)C1=CC(=C(C=C1)O)OC)C(=O)C2=CC(=C(C=C2)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}-2-chloroethan-1-one](/img/structure/B13947452.png)

![(2R)-2-[(Cyclohexylcarbonyl)amino]propanoic acid](/img/structure/B13947478.png)